molecular formula C11H19NO5S B1408484 Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide CAS No. 1340481-90-4

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Cat. No.: B1408484
CAS No.: 1340481-90-4
M. Wt: 277.34 g/mol
InChI Key: OJYOLQAIQYHQOC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves several steps :

    Preparation of 5,5-dioxide sulfur compound: This can be achieved through the oxidation of sulfur compounds using reagents like hydrogen peroxide.

    Nucleophilic substitution reaction: The intermediate is then reacted with 2-chloroethanol to form 2-chloroethanol hydroxyethyl ester.

    Formation of the spirocyclic intermediate: The intermediate is further reacted to form the spirocyclic structure.

    Oxidation reaction: The final step involves oxidation to obtain the 5,5-dioxide compound.

Chemical Reactions Analysis

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes various chemical reactions :

Comparison with Similar Compounds

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide can be compared with other similar spirocyclic compounds :

These comparisons highlight the uniqueness of this compound in terms of its structure and functional groups.

Biological Activity

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS Number: 1340481-90-4) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H19NO5S
  • Molecular Weight: 277.34 g/mol
  • CAS Number: 1340481-90-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting the synthesis of reactive oxygen species (ROS) and inflammatory mediators.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

Table 1: Summary of Pharmacological Effects

Study ReferenceEffect ObservedMethodologyKey Findings
NeuroprotectiveIn vitroReduced TNF-α levels in astrocytes exposed to Aβ1-42.
AntioxidantIn vivoImproved mitochondrial function in murine models with oxidative stress.
Enzyme inhibitionBiochemical assaysSignificant inhibition of acetylcholinesterase activity.

Case Studies

  • Neuroprotection Against Aβ Toxicity : A study demonstrated that this compound significantly reduced cell death in astrocytes induced by amyloid beta (Aβ) peptide exposure. The compound modulated inflammatory responses by decreasing TNF-α production, suggesting its potential as a neuroprotective agent in Alzheimer's disease models .
  • Oxidative Stress Mitigation : In murine models subjected to oxidative stress, this compound improved mitochondrial function and reduced ROS production by enhancing the integrity of mitochondrial membranes . These findings underscore its therapeutic potential in conditions characterized by oxidative damage.

Properties

IUPAC Name

tert-butyl 8-hydroxy-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)8(13)4-5-18(11,15)16/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYOLQAIQYHQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 5
Reactant of Route 5
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 6
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

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